(2R)-2-amino-3-hydroxybutanoic acid
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Overview
Description
(2R)-2-amino-3-hydroxybutanoic acid is a chiral amino acid derivative with significant importance in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxyl group, and a butanoic acid backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-hydroxybutanoic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the reduction of water under pressure and elevated temperatures by carbon (usually coke), methane, or higher-molecular-weight hydrocarbons .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. For instance, the fermentation of specific yeast strains can yield significant amounts of this compound, which can then be isolated and purified using techniques such as selective adsorption on activated carbon and elution with methanol .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-hydroxybutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. As an amino acid derivative, it can participate in reactions typical of both amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as its oxidized or reduced forms, and substituted derivatives depending on the reagents used.
Scientific Research Applications
(2R)-2-amino-3-hydroxybutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: This compound plays a role in studying enzyme mechanisms and protein structure due to its unique stereochemistry.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and in the study of metabolic pathways.
Industry: It is utilized in the production of biodegradable polymers and as an intermediate in the synthesis of various chemicals
Mechanism of Action
The mechanism by which (2R)-2-amino-3-hydroxybutanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The compound’s hydroxyl and amino groups allow it to participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-isocitric acid: Another chiral amino acid derivative with similar structural features but different functional groups and applications.
(2R)-2-aminohexadecanoic acid: A long-chain fatty acid with an amino group, differing significantly in its carbon chain length and biological roles.
Uniqueness
(2R)-2-amino-3-hydroxybutanoic acid is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups on a butanoic acid backbone. This combination of functional groups and chirality makes it a valuable compound for various chemical and biological applications.
Properties
CAS No. |
7013-02-7 |
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Molecular Formula |
C4H9NO3 |
Molecular Weight |
119.12 g/mol |
IUPAC Name |
(2R)-2-amino-3-hydroxybutanoic acid |
InChI |
InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2?,3-/m1/s1 |
InChI Key |
AYFVYJQAPQTCCC-ZJRLKYRESA-N |
Isomeric SMILES |
CC([C@H](C(=O)O)N)O |
Canonical SMILES |
CC(C(C(=O)O)N)O |
Origin of Product |
United States |
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